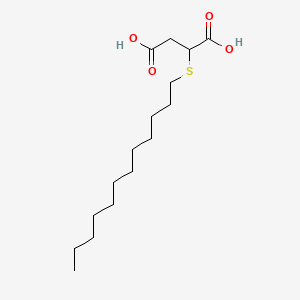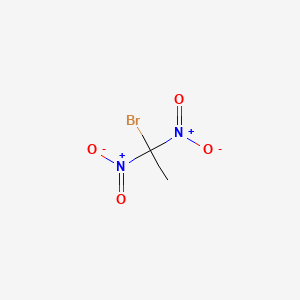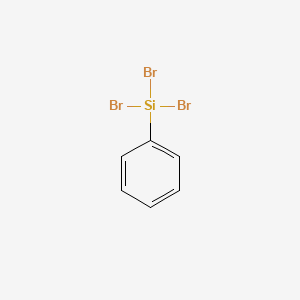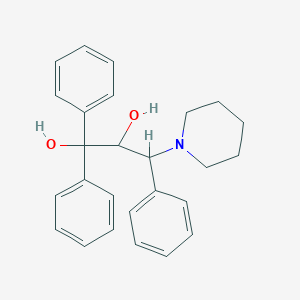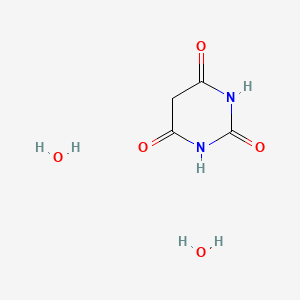
Barbituric acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid dihydrate is a derivative of barbituric acid, a pyrimidine heterocyclic compound. It is an organic compound that forms white crystalline solids and is soluble in water. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs, which have various medical applications .
Méthodes De Préparation
Barbituric acid dihydrate can be synthesized through several methods. One common laboratory method involves the condensation of urea with malonic acid in the presence of a strong acid, such as hydrochloric acid. The reaction mixture is heated, and the product is crystallized from the solution . Industrial production methods often involve similar principles but are optimized for larger-scale production and higher yields .
Analyse Des Réactions Chimiques
Barbituric acid dihydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced by ionizing radiation, forming various products depending on the conditions.
Substitution Reactions: Barbituric acid derivatives can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Condensation Reactions: It can participate in multi-component reactions to form complex heterocyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Barbituric acid dihydrate has numerous applications in scientific research:
Mécanisme D'action
Barbituric acid derivatives exert their effects primarily by depressing the central nervous system. They enhance the binding of gamma-aminobutyric acid (GABA) to its receptors, increasing the inhibitory effects of GABA and leading to sedation and hypnosis . They also modulate chloride ion channels, further contributing to their depressant effects .
Comparaison Avec Des Composés Similaires
Barbituric acid dihydrate is similar to other pyrimidine derivatives such as thiobarbituric acid and violuric acid. These compounds share a similar core structure but differ in their functional groups and specific properties . For example, thiobarbituric acid contains a sulfur atom, which imparts different chemical reactivity and biological activity compared to barbituric acid .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
6191-25-9 |
|---|---|
Formule moléculaire |
C4H8N2O5 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
1,3-diazinane-2,4,6-trione;dihydrate |
InChI |
InChI=1S/C4H4N2O3.2H2O/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H2 |
Clé InChI |
YVLZEVXQPWSUKV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)NC1=O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




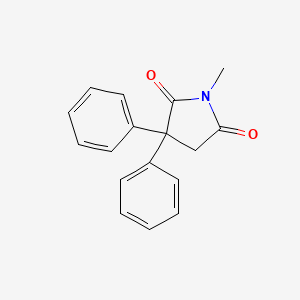
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
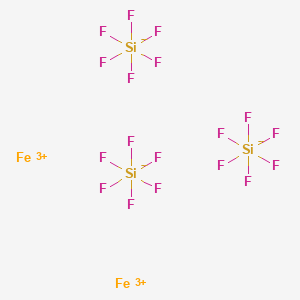

![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
